(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride is a synthetic compound with a unique structure that includes an amino group, a fluorine atom, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride typically involves the introduction of the fluorine atom and the amino group onto a butanoic acid derivative. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The amino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-chloro-3-methylbutanoic acid;hydrochloride
- (2R)-2-amino-3-bromo-3-methylbutanoic acid;hydrochloride
- (2R)-2-amino-3-iodo-3-methylbutanoic acid;hydrochloride
Uniqueness
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C5H11ClFNO2 |
---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10FNO2.ClH/c1-5(2,6)3(7)4(8)9;/h3H,7H2,1-2H3,(H,8,9);1H/t3-;/m1./s1 |
InChI Key |
IXRRKMDMIRYHIW-AENDTGMFSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)F.Cl |
Canonical SMILES |
CC(C)(C(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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